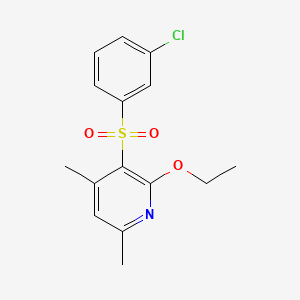

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone” is not provided in the sources I have access to .Chemical Reactions Analysis

Information on the chemical reactions involving “3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone” is not available in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone” are not detailed in the sources I have access to .Scientific Research Applications

Synthesis and Chemical Reactivity

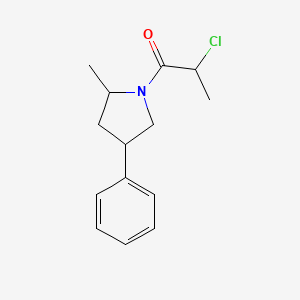

- Synthesis of Pyrrolidines: "3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone" serves as a precursor in the synthesis of pyrrolidines. γ-Chlorocarbanions generated from this compound add to electron-deficient formal imines to produce anionic adducts, which undergo intramolecular substitution, leading to the formation of substituted pyrrolidines. This process mimics a 1,3-dipolar cycloaddition, although it proceeds in two distinct steps, presenting a novel and straightforward synthesis route for pyrrolidines (Mąkosza & Judka, 2005).

Photophysical Properties

- Photoelectric Conversion with Hemicyanine Derivatives: The compound has potential applications in photoelectric conversion when considering the broader context of related pyridinyl sulfone derivatives. Hemicyanine derivatives synthesized with structures similar to "3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone" show efficient charge separation under simulated solar light, which is critical for the development of photoelectrochemical devices. These findings suggest that derivatives of the compound might be explored for enhancing solar light absorption and charge separation efficiencies in photovoltaic applications (Wang et al., 2000).

Electrochemical Studies

- Electrochemical Reduction Studies: The electrochemical behavior of related compounds, such as cytosine and 4-aminopyrimidine in dimethyl sulfoxide, has been studied, indicating that "3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone" could potentially exhibit interesting electrochemical properties. These studies highlight the utility of such compounds in understanding the electrochemical reduction mechanisms, which could have implications for designing new electrochemical sensors or catalysts (Wasa & Elving, 1982).

Safety And Hazards

properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-4-20-15-14(10(2)8-11(3)17-15)21(18,19)13-7-5-6-12(16)9-13/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXMHDDRBMAQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323725 |

Source

|

| Record name | 3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone | |

CAS RN |

866143-06-8 |

Source

|

| Record name | 3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)

![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)

![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)

![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)